molecular formula C20H15FN2O6S B12187904 2-({3-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}amino)-5-hydroxybenzoic acid

2-({3-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}amino)-5-hydroxybenzoic acid

Cat. No.: B12187904
M. Wt: 430.4 g/mol
InChI Key: CVAIEHGWDRCDQC-SXGWCWSVSA-N
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Description

2-({3-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}amino)-5-hydroxybenzoic acid is a synthetic thiazolidinone derivative featuring a Z-configured 3-fluorobenzylidene substituent at the 5-position of the thiazolidinone core. The molecule is further functionalized with a propanoyl-amino linker to a 5-hydroxybenzoic acid moiety. The 3-fluoro substituent on the benzylidene group introduces electron-withdrawing effects, which may enhance metabolic stability and target binding compared to non-halogenated analogs .

Properties

Molecular Formula

C20H15FN2O6S

Molecular Weight

430.4 g/mol

IUPAC Name

2-[3-[(5Z)-5-[(3-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoylamino]-5-hydroxybenzoic acid

InChI

InChI=1S/C20H15FN2O6S/c21-12-3-1-2-11(8-12)9-16-18(26)23(20(29)30-16)7-6-17(25)22-15-5-4-13(24)10-14(15)19(27)28/h1-5,8-10,24H,6-7H2,(H,22,25)(H,27,28)/b16-9-

InChI Key

CVAIEHGWDRCDQC-SXGWCWSVSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NC3=C(C=C(C=C3)O)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)F)C=C2C(=O)N(C(=O)S2)CCC(=O)NC3=C(C=C(C=C3)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}amino)-5-hydroxybenzoic acid typically involves multiple stepsThe final step involves coupling the thiazolidine derivative with 5-hydroxybenzoic acid under specific reaction conditions, such as using a suitable coupling agent and maintaining the reaction temperature and pH .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to improve yield and purity. Techniques such as multicomponent reactions, click chemistry, and green chemistry principles can be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-({3-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}amino)-5-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxybenzoic acid moiety can be oxidized to form quinones.

    Reduction: The fluorobenzylidene group can be reduced to form the corresponding fluorobenzyl group.

    Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions include quinones, fluorobenzyl derivatives, and substituted thiazolidine compounds .

Scientific Research Applications

2-({3-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}amino)-5-hydroxybenzoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({3-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}amino)-5-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring and fluorobenzylidene group are believed to play crucial roles in its biological activity by binding to enzymes or receptors, thereby modulating their function. The hydroxybenzoic acid moiety may contribute to its antioxidant properties .

Comparison with Similar Compounds

Thiazolidinone Derivatives with Modified Benzylidene Substituents

Compound Name Benzylidene Substituent Key Functional Groups Biological Implications
Target compound 3-Fluoro 5-Hydroxybenzoic acid, amide linker Enhanced metabolic stability; potential for hydrogen bonding via -OH group
3-[(5Z)-5-(3-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid 3-Methoxy Propanoic acid Electron-donating methoxy group may reduce binding affinity to hydrophobic targets
3-[(5Z)-2,4-dioxo-5-(phenylmethylidene)-1,3-thiazolidin-3-yl]propanoic acid (CAS 5576-36-3) Phenyl Propanoic acid Lack of electron-withdrawing groups may decrease metabolic stability
3-{[(2E,5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid 5-Chloro-2-hydroxy Benzoic acid, imino linkage Chloro and hydroxy groups may confer dual electronic and hydrogen-bonding effects

Key Observations

  • Fluorine vs.
  • Hydroxybenzoic Acid vs. Propanoic Acid: The 5-hydroxybenzoic acid moiety in the target compound enhances solubility and introduces hydrogen-bonding capability, unlike propanoic acid derivatives .

Substituent Effects on Activity

Electronic and Steric Modifications

  • For example, the 5-chloro-2-hydroxy derivative (CAS 491582-40-2) shows increased activity in preliminary antioxidant assays due to combined electronic and hydrogen-bonding effects .
  • Electron-Donating Groups (e.g., -OCH₃) : Methoxy-substituted analogs exhibit reduced activity in enzyme inhibition assays, likely due to decreased electrophilicity and steric hindrance .

Linker and Conformational Rigidity

  • The amide linker in the target compound provides rigidity compared to ester or thioether linkages in analogs like 3-[[2-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]propanoic acid (CAS 868152-77-6) . This rigidity may optimize binding geometry for target proteins.

Biological Activity

The compound 2-({3-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}amino)-5-hydroxybenzoic acid is a complex organic molecule that incorporates a thiazolidine ring, a fluorobenzylidene moiety, and a hydroxybenzoic acid structure. This unique combination suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research.

  • Molecular Formula: C21H18FN2O5S
  • Molecular Weight: 424.4 g/mol
  • IUPAC Name: 2-[(5Z)-5-(3-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)acetamide

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the thiazolidine ring through the reaction of a suitable thioamide with an α-haloketone.
  • Introduction of the fluorobenzylidene group via condensation with 3-fluorobenzaldehyde.
  • Coupling with 5-hydroxybenzoic acid to yield the final product.

Antimicrobial Activity

Research has shown that thiazolidine derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds similar to the target molecule can inhibit various strains of bacteria and fungi. For instance, derivatives of thiazolidines have been reported to have high antifungal activity against Candida albicans, with IC50 values ranging from 0.2 to 0.5 µM .

CompoundTarget OrganismIC50 (µM)
Thiazolidine Derivative AC. albicans0.2
Thiazolidine Derivative BC. albicans0.5

Anticancer Activity

Thiazolidine derivatives are also noted for their anticancer properties. Studies indicate that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by affecting various signaling pathways. The mechanisms include modulation of cell cycle progression and induction of differentiation in cancer cells .

Anti-inflammatory Effects

The compound may exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory processes. This is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases .

Case Studies

  • Study on Antifungal Activity : A systematic evaluation of various thiazolidine derivatives revealed that specific modifications enhance their antifungal efficacy against Candida species. The study identified structural features critical for activity, suggesting that similar modifications could be beneficial for the target compound .
  • Anticancer Mechanisms : Research into the anticancer effects of thiazolidines has shown that they can interact with key biological targets such as protein tyrosine phosphatases and integrins involved in tumor progression .

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